Allyltriphenyltin

Catalog No.
S660976
CAS No.
76-63-1
M.F
C21H20Sn
M. Wt
391.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltriphenyltin

CAS Number

76-63-1

Product Name

Allyltriphenyltin

IUPAC Name

triphenyl(prop-2-enyl)stannane

Molecular Formula

C21H20Sn

Molecular Weight

391.1 g/mol

InChI

InChI=1S/3C6H5.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2;

InChI Key

NDUYAGLANMHJHF-UHFFFAOYSA-N

SMILES

C=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Precursor for Allylic Substitution Reactions

ATPS serves as a valuable precursor for introducing an allyl group (CH2CH=CH2) into organic molecules through various substitution reactions. These reactions involve replacing an existing functional group with the allyl moiety from ATPS. Some notable examples include:

  • Negishi Cross-Coupling: This reaction employs a palladium catalyst to couple ATPS with various organic electrophiles, such as alkyl halides, aryl halides, and aldehydes, leading to the formation of new carbon-carbon bonds containing the allyl group.
  • Stille Coupling: This reaction utilizes a palladium or nickel catalyst to couple ATPS with organic halides, generating allylated products.
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples ATPS with various aryl and vinyl boronic acids, enabling the synthesis of diverse allylated aromatic and alkenyl compounds.

These coupling reactions offer a powerful strategy for constructing complex organic molecules with precise control over the position and stereochemistry of the introduced allyl group.

Allylic Radical Reactions

ATPS can be employed as a radical precursor in various organic transformations. Under specific reaction conditions, the allyl group in ATPS can be homolytically cleaved to generate a highly reactive allyl radical (CH2CH=CH•). This radical species can then participate in various reactions, including:

  • Hydroallylation: The allyl radical adds across an alkene double bond, forming new carbon-carbon bonds and introducing the allyl functionality into the molecule.
  • Cyclization: The allyl radical can cyclize onto an electron-deficient double bond within the same molecule, leading to the formation of cyclic structures with the allyl group incorporated.
  • Polymerization: ATPS can be used as a chain transfer agent in radical polymerization reactions, controlling the molecular weight and chain length of the resulting polymer.

The utilization of ATPS in radical chemistry allows for the introduction of the allyl group into complex molecules through diverse reaction pathways.

Synthesis of Allylating Reagents

ATPS serves as a starting material for the synthesis of various allylating reagents, which are essential tools for introducing the allyl group into organic molecules. Some key examples include:

  • Allyl halides: Treatment of ATPS with strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) leads to the formation of allyl halides (e.g., allyl chloride, allyl bromide), which can then be used in nucleophilic substitution reactions for allylation.
  • Allylstannanes: ATPS can be reacted with different organotin reagents to generate diverse allylstannanes with varied functionalities. These allylstannanes can then be employed in various cross-coupling reactions for the controlled installation of the allyl group.

Origin and Significance

ATPS is a synthetic compound, not found naturally. It has been used as a precursor for the synthesis of various organotin compounds with diverse applications in organic synthesis and materials science.

ATPS has also been studied for its potential biological activity. However, due to concerns about the toxicity of organotin compounds, research in this area is limited [].


Molecular Structure Analysis

The key feature of ATPS's structure is the tin (Sn) atom bonded to three phenyl (C6H5) groups and a terminal allyl group (CH2=CH-CH2) []. This structure can be represented by the following formula:

CH2=CH-CH2-Sn(C6H5)3

The allyl group provides a site for further functionalization, while the bulky phenyl groups influence the reactivity of the Sn atom.


Chemical Reactions Analysis

Synthesis

ATPS can be synthesized by the reaction of triphenyltin chloride (Ph3SnCl) with allylmagnesium chloride (CH2=CH-CH2MgCl).

Ph3SnCl + CH2=CH-CH2MgCl → CH2=CH-CH2-Sn(C6H5)3 + MgCl2

Decomposition

ATPS can decompose upon heating or exposure to light, releasing volatile organic compounds and potentially tin oxides [].

Other Reactions

ATPS can undergo various reactions due to the presence of the allyl group. These reactions include:

  • Hydrosilylation: Reaction with silanes (Si-H bonds) to form organotin-silicon compounds.
  • Hydrostannylation: Reaction with alkenes to form new carbon-tin bonds.
  • Radical polymerization: Can act as a chain transfer agent in radical polymerization reactions.
Note

Specific reaction conditions and detailed mechanisms for these reactions are beyond the scope of this analysis but can be found in relevant scientific literature.

Physical and Chemical Properties

  • Melting Point: 71-74 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like benzene, toluene, and dichloromethane []
  • Stability: Light and heat sensitive []

Currently, there is no extensive research available on the specific mechanism of action of ATPS in biological systems. Due to safety concerns, research in this area is limited [].

ATPS is a toxic compound and should be handled with care. It is classified as acutely toxic by inhalation, ingestion, and skin contact [].

Here are some safety hazards associated with ATPS:

  • Acute Toxicity: Exposure can cause organ damage, respiratory problems, and central nervous system effects [].
  • Environmental Hazard: Organotin compounds can be toxic to aquatic organisms.
, primarily as an allylating agent. It has been utilized in:

  • C-H Allylation: This involves the addition of the allyl group to aromatic compounds, facilitated by transition metal catalysts such as palladium. The reaction mechanism typically includes oxidative addition, followed by the formation of a palladium-allyl complex and subsequent reductive elimination to yield the desired product .
  • Nucleophilic Additions: The compound can undergo nucleophilic attack, where the tin atom acts as a nucleophile, reacting with electrophiles like aldehydes and ketones .

Allyltriphenyltin exhibits various biological activities. It has been studied for its potential effects on cellular processes and its role in medicinal chemistry. Some findings indicate that organotin compounds can have cytotoxic effects on certain cancer cell lines, although the specific mechanisms remain under investigation. The toxicity and biological implications of allyltriphenyltin necessitate careful handling due to potential health risks associated with organotin exposure .

The synthesis of allyltriphenyltin can be achieved through several methods:

  • Grignard Reaction: One common method involves reacting a Grignard reagent with tin halides, leading to the formation of organotin compounds .
  • Allylation of Triphenyltin Compounds: Allyl halides can react with triphenyltin derivatives under suitable conditions to yield allyltriphenyltin. This method often requires the presence of a base to facilitate the reaction .

Allyltriphenyltin has several applications in chemical synthesis:

  • Organic Synthesis: It is widely used as an allylating agent in organic reactions, particularly in the synthesis of complex molecules through C-H activation processes .
  • Agricultural Chemistry: Some organotin compounds are employed as biocides and fungicides, although the use of allyltriphenyltin specifically in agriculture is less documented compared to other organotin derivatives .

Research into the interactions of allyltriphenyltin with biological systems has revealed insights into its mechanisms of action. Studies indicate that it may interact with cellular components, potentially affecting enzyme activity and signaling pathways. The compound's affinity for binding to proteins and nucleic acids suggests both therapeutic potential and toxicity risks, warranting further exploration in pharmacological contexts .

Allyltriphenyltin belongs to a broader class of organotin compounds that exhibit similar structural features but differ in their functional groups and reactivity. Here are some comparable compounds:

Compound NameFormulaUnique Features
Triphenyltin chlorideC₁₂H₁₅ClSnUsed as a biocide; more toxic than allyl derivative
Dibutyltin dichlorideC₈H₁₈Cl₂SnCommonly used as a stabilizer in PVC; lower reactivity
Trimethyltin hydroxideC₃H₉OSnExhibits antimicrobial properties; less sterically hindered
Butyltin trichlorideC₄H₉Cl₃SnUsed in antifouling paints; significant environmental concerns

Allyltriphenyltin's unique structure allows it to serve effectively as an allylation reagent, distinguishing it from other organotin compounds that may not possess the same reactivity or application scope .

Grignard Reaction Approaches

Grignard reagents are foundational to allyltriphenyltin synthesis. The reaction involves transmetallation between allylmagnesium halides and triphenyltin chloride. For example, allylmagnesium bromide reacts with triphenyltin chloride in anhydrous ether to yield allyltriphenyltin and magnesium chloride byproducts. This method benefits from high selectivity and moderate yields (70–85%) but requires stringent anhydrous conditions to prevent hydrolysis.

The stoichiometry of Grignard reagents significantly impacts product purity. Excess allylmagnesium bromide (1.2–1.5 equivalents) ensures complete consumption of triphenyltin chloride, minimizing residual tin impurities. Recent optimizations include using tetrahydrofuran (THF) as a co-solvent to enhance reaction rates and yields (up to 92%).

Microwave-Assisted Syntheses

Microwave irradiation has revolutionized allyltriphenyltin synthesis by reducing reaction times and improving efficiency. For instance, palladium-catalyzed Stille coupling under microwave conditions (140°C, 20 minutes) achieves yields exceeding 90% for aryl-allyl bond formation. Key advantages include:

  • Rapid heating: Reactions complete in minutes versus hours.
  • Energy efficiency: Reduced solvent volumes (e.g., 1,4-dioxane) lower environmental impact.
  • Enhanced selectivity: Microwave-specific thermal gradients suppress side reactions like homocoupling.

A comparative study demonstrated that allylation using allyl bromide under microwave irradiation (300 W, 140°C) achieved 93% yield versus 65% under conventional heating. Similar results were observed for crotyltrifluoroborate couplings, where electron-deficient aroyl chlorides favored α,β-unsaturated ketone formation under microwave conditions.

Organometallic Coupling Strategies

Allyltriphenyltin participates in cross-coupling reactions, particularly Stille and Negishi couplings. In Stille reactions, palladium catalysts (e.g., PdCl₂) mediate bond formation between allyltriphenyltin and organic halides. For example, coupling with iodobenzene produces allylbenzene derivatives with >85% yield.

Mechanistic studies reveal a three-step pathway:

  • Oxidative addition: Pd⁰ inserts into the carbon-halogen bond of the electrophile.
  • Transmetallation: Allyltriphenyltin transfers the allyl group to Pd.
  • Reductive elimination: The coupled product releases, regenerating Pd⁰.

Notably, allyltriphenyltin’s stability under aerobic conditions makes it preferable to more sensitive reagents like organozinc compounds.

Industrial-Scale Production Challenges

Scaling allyltriphenyltin synthesis poses multiple challenges:

  • Toxicity: Organotin compounds require specialized handling to prevent occupational exposure.
  • Purification: Removing trace tin residues demands multi-step chromatography or distillation, increasing costs.
  • Catalyst recycling: Palladium catalysts are costly; industrial processes often use ligand-free PdCl₂ to enable recovery.

A 2021 study highlighted that continuous-flow microwave reactors improve scalability by ensuring uniform heating and reducing side products. However, bottlenecks persist in waste management, as tin byproducts (e.g., SnCl₄) require neutralization before disposal.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

76-63-1

Dates

Modify: 2023-08-15

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